molecular formula C9H11FN2 B6220235 2-fluoro-5-(pyrrolidin-1-yl)pyridine CAS No. 2758005-00-2

2-fluoro-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B6220235
CAS No.: 2758005-00-2
M. Wt: 166.2
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Description

2-fluoro-5-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine ring at the 5-position

Properties

CAS No.

2758005-00-2

Molecular Formula

C9H11FN2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-fluoro-5-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-fluoropyridine with pyrrolidine under suitable conditions. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Chemical Reactions Analysis

2-fluoro-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-fluoro-5-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets by providing steric and electronic effects. The fluorine atom can also influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall biological activity .

Comparison with Similar Compounds

2-fluoro-5-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric properties favorable for various chemical and biological applications.

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